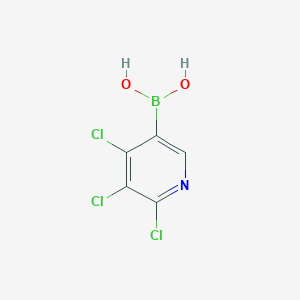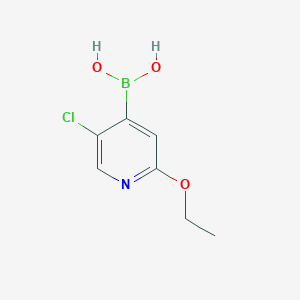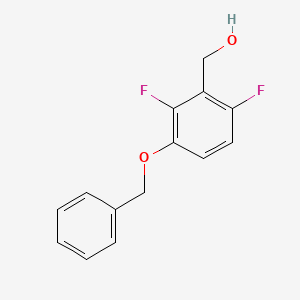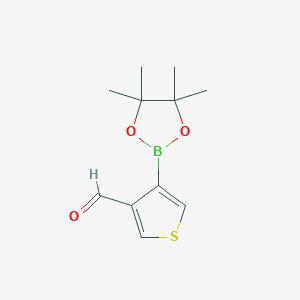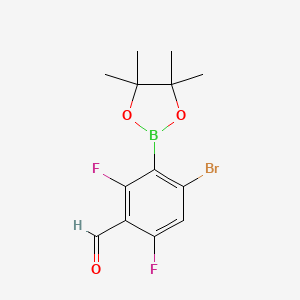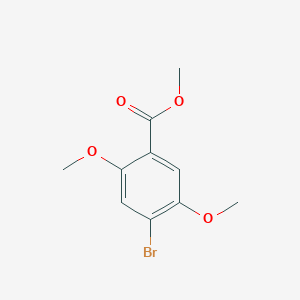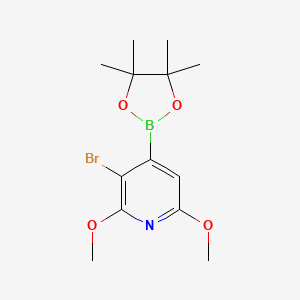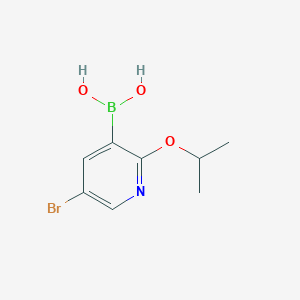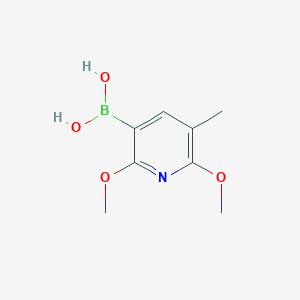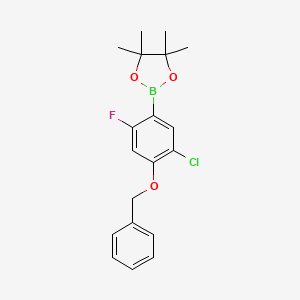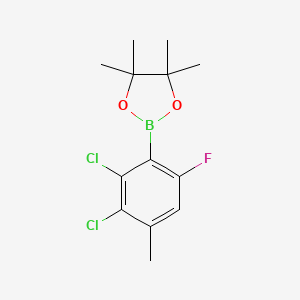
4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Mechanism of Action
Its potential therapeutic applications, especially in treating periodontitis, are promising . Keep in mind that this information is based on available data up to now, and ongoing research may reveal additional details. If you have any specific questions or need further clarification, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-(benzyloxycarbonyl)-3-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include palladium or nickel complexes, which facilitate the formation of the boronic ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: The compound can be reduced to form the corresponding borane or borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the boronic ester .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acid, while reduction can produce borohydride derivatives .
Scientific Research Applications
4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylboronic acid pinacol ester
- 4-Carboxybenzeneboronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester is unique due to the presence of both the benzyloxycarbonyl and methyl groups on the phenyl ring. These substituents enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the compound’s stability and versatility in various chemical reactions make it a preferred choice for researchers in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
benzyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-15-13-17(22-25-20(2,3)21(4,5)26-22)11-12-18(15)19(23)24-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOHOIYXZRPCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
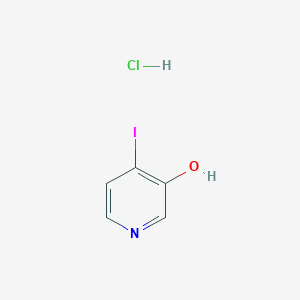
![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)
